molecular formula C7H12Cl2N2O B15204045 3,4-Diaminobenzyl alcohol dihydrochloride

3,4-Diaminobenzyl alcohol dihydrochloride

Cat. No.: B15204045
M. Wt: 211.09 g/mol
InChI Key: FEEVEFUWQDGMKI-UHFFFAOYSA-N
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Description

3,4-Diaminobenzyl alcohol dihydrochloride is a chemical compound with the molecular formula C7H10N2O·2HCl. It is characterized by the presence of two amino groups (-NH2) and a hydroxymethyl group (-CH2OH) attached to a benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diaminobenzyl alcohol dihydrochloride typically involves the reduction of 3,4-diaminobenzoic acid. The reaction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction mixture is then hydrolyzed to yield the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the nitration of benzene to form nitrobenzene, followed by reduction to aniline, and subsequent reactions to introduce the amino and hydroxymethyl groups. The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diaminobenzyl alcohol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield 3,4-diaminobenzoic acid.

  • Reduction: Reduction reactions can produce 3,4-diaminobenzyl alcohol.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

3,4-Diaminobenzyl alcohol dihydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. Additionally, it serves as a building block in the preparation of complex molecules used in medicinal chemistry and materials science.

Mechanism of Action

3,4-Diaminobenzyl alcohol dihydrochloride is similar to other compounds such as 3,5-diaminobenzyl alcohol dihydrochloride and 2,5-diaminophenol dihydrochloride. its unique structure and reactivity profile set it apart from these compounds. The presence of the hydroxymethyl group in this compound allows for different chemical transformations and applications compared to its analogs.

Comparison with Similar Compounds

  • 3,5-Diaminobenzyl alcohol dihydrochloride

  • 2,5-Diaminophenol dihydrochloride

  • 4-Hydroxy-1,3-phenylenediammonium dichloride

Properties

Molecular Formula

C7H12Cl2N2O

Molecular Weight

211.09 g/mol

IUPAC Name

(3,4-diaminophenyl)methanol;dihydrochloride

InChI

InChI=1S/C7H10N2O.2ClH/c8-6-2-1-5(4-10)3-7(6)9;;/h1-3,10H,4,8-9H2;2*1H

InChI Key

FEEVEFUWQDGMKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)N)N.Cl.Cl

Origin of Product

United States

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